What is 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
What is 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
An In-depth Technical Guide to 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Executive Summary
This guide provides a comprehensive technical overview of 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 1191908-44-7), a fluorinated indanamine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the indane scaffold imparts unique physicochemical properties that enhance its utility as a key building block for synthesizing advanced pharmaceutical compounds, particularly those targeting the central nervous system. This document details the compound's properties, outlines a representative synthetic pathway, discusses its critical role in the development of bioactive molecules, and provides essential safety and handling protocols. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.
Introduction: The Strategic Value of Fluorinated Indanamines
The indane nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets. The introduction of a fluorine atom, as seen in 6-fluoro-2,3-dihydro-1H-inden-1-amine, is a deliberate and strategic modification. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's properties. These influences include:
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Metabolic Stability: The C-F bond is exceptionally stable, often blocking sites of oxidative metabolism and thereby increasing the compound's in vivo half-life.
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Receptor Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions, potentially enhancing the binding affinity and selectivity for a target protein.[1]
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Lipophilicity and Permeability: Fluorination typically increases lipophilicity, which can modulate a compound's ability to cross cellular membranes, including the blood-brain barrier, a critical attribute for CNS-acting drugs.
Consequently, 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is not merely a chemical reagent but a specialized building block designed to confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties to the final drug candidate.[2]
Physicochemical Properties and Specifications
6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is typically supplied as a solid with high purity, suitable for research and development purposes.[3][4] Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1191908-44-7 | [3][5] |
| Molecular Formula | C₉H₁₁ClFN | [3] |
| Molecular Weight | 187.64 g/mol | [3] |
| IUPAC Name | 6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | [3][6] |
| Physical State | Solid | [3] |
| Purity | Typically ≥96% | [3] |
| InChI Key | INNMZPPLAARVHQ-UHFFFAOYSA-N | [3][6] |
| Canonical SMILES | C1CC2=C(C1N)C=C(C=C2)F.Cl | [6] |
| Storage Temperature | Room Temperature |
Synthesis and Manufacturing Pathway
The synthesis of 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. While proprietary manufacturing details vary, a common and logical synthetic route proceeds from a commercially available fluorinated indanone. The causality behind this choice is clear: starting with the core bicyclic system already containing the fluorine atom simplifies the overall process and avoids potentially harsh or low-yield fluorination steps later in the synthesis.
Generalized Synthetic Protocol
A plausible and widely applicable synthetic route involves the reductive amination of 6-fluoro-1-indanone. This process can be broken down into two key transformations: oximation followed by reduction.
Step 1: Oximation of 6-fluoro-1-indanone This step converts the ketone functional group into an oxime, which is a stable intermediate that is readily reduced to the primary amine.
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Setup: A reaction vessel equipped with a magnetic stirrer and a nitrogen inlet is charged with 6-fluoro-1-indanone.
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Reagents: An appropriate solvent (e.g., ethanol or a mixed aqueous-organic system) is added, followed by an amine salt such as hydroxylamine hydrochloride.[7] The amount of hydroxylamine salt is typically used in a slight molar excess (1.5–2.5 equivalents) to drive the reaction to completion.[7]
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Reaction: A base (e.g., sodium hydroxide or potassium hydroxide) is added to the mixture to neutralize the hydrochloride and liberate the free hydroxylamine.[7] The reaction is stirred at room temperature or with gentle heating until TLC or HPLC analysis confirms the complete consumption of the starting material.
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Workup: The reaction mixture is cooled, and the product, 6-fluoro-1-indanone oxime, is typically isolated by precipitation upon addition of water, followed by filtration and drying.
Step 2: Reduction of the Oxime to the Primary Amine The C=N double bond of the oxime is reduced to form the desired amine. The choice of reducing agent is critical to avoid side reactions.
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Setup: The dried 6-fluoro-1-indanone oxime is dissolved or suspended in a suitable solvent (e.g., ethanol, methanol, or tetrahydrofuran).
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Reduction: A reducing agent is added. Common choices for this transformation include catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon under a hydrogen atmosphere) or chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst.[1] The use of Raney Nickel in an alkaline solution is a documented method for similar indanamine preparations.[7]
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Monitoring: The reaction is monitored by TLC or HPLC for the disappearance of the oxime intermediate.
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Isolation: After completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The resulting crude amine (free base) is purified, often via column chromatography.
Step 3: Salt Formation To improve stability, handling, and solubility, the amine free base is converted to its hydrochloride salt.
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Procedure: The purified 6-fluoro-2,3-dihydro-1H-inden-1-amine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Acidification: A solution of hydrogen chloride (HCl) in a solvent (e.g., HCl in ether or isopropanol) is added dropwise with stirring.
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Precipitation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.
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Final Product: The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride as a stable, crystalline solid.
Synthesis Workflow Diagram
Caption: Generalized synthetic workflow for the preparation of the target compound.
Role in Drug Discovery and Medicinal Chemistry
The primary value of 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride lies in its application as a key intermediate or building block.[1] Its structure is particularly relevant for the synthesis of inhibitors of monoamine transporters, which are critical targets for treating depression, ADHD, and other neurological disorders.
The (R)-enantiomer, (1R)-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, is specifically noted as a key chiral intermediate in the synthesis of selective norepinephrine reuptake inhibitors (NRIs).[8] The enantiomeric purity is crucial, as different stereoisomers often exhibit vastly different pharmacological activities and off-target effects.
Drug Discovery Workflow Application
Caption: Role as a key building block in a typical drug discovery workflow.
Putative Mechanism of Action: The Role of Fluorine
While specific pharmacological data for 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride itself is not extensively published, its utility as a precursor for NRIs allows for an informed discussion of its likely contribution to the mechanism of action of its derivatives. The fluorine atom at the 6-position is not an arbitrary placement. In the context of a ligand binding to a monoamine transporter, this substituent can:
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Modulate Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the primary amine. This change influences the proportion of the molecule that is ionized at physiological pH (7.4), which in turn affects its ability to cross membranes and its specific ionic interactions within the receptor's binding pocket.
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Form Orthogonal Interactions: Fluorine is a poor hydrogen bond donor but can act as a weak acceptor. More importantly, it can form favorable "orthogonal multipolar" interactions with carbonyl groups in the protein backbone, contributing to binding affinity in a way that a simple hydrogen atom cannot.[1]
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Block Metabolic Attack: The 6-position on the indane ring is a potential site for aromatic hydroxylation by cytochrome P450 enzymes. The presence of a metabolically robust C-F bond at this position effectively blocks this metabolic pathway, enhancing the compound's stability and duration of action.
Caption: Conceptual diagram of ligand-receptor interactions highlighting fluorine's role.
Safety, Handling, and Storage
As with any laboratory chemical, 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride must be handled by technically qualified personnel using appropriate personal protective equipment (PPE).[4]
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[9] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[5][9]
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First Aid Measures:
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Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[5][9]
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Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[9]
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Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
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Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
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Storage: Store in a tightly sealed container in a dry, well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
GHS Hazard Information
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [9] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [9] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [9] |
| STOT, Single Exposure | 3 | H335: May cause respiratory irritation | [9] |
Conclusion
6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a high-value chemical intermediate whose strategic design directly addresses key challenges in modern drug discovery. The incorporation of fluorine provides a powerful tool for medicinal chemists to enhance the metabolic stability and binding characteristics of drug candidates derived from the indanamine scaffold. Its demonstrated utility as a precursor to selective norepinephrine reuptake inhibitors underscores its importance for developing next-generation therapeutics for neurological and psychiatric disorders. Proper understanding of its synthesis, handling, and chemical properties, as outlined in this guide, is essential for its effective and safe application in research and development.
References
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MySkinRecipes. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Available at: [Link]
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Angene Chemical. Safety Data Sheet. Available at: [Link]
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Xidian Chemical. 6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Available at: [Link]
- Google Patents. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
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J&K Scientific. 6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 1191908-44-7. Available at: [Link]
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